3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride
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Description
The compound “3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride” likely contains a pyrazole ring, which is a type of aromatic organic compound. The “3-Methoxyphenyl” indicates a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (O-CH3) attached. The “1H-pyrazol-5-amine” suggests the presence of an amine group (NH2) on the pyrazole ring .
Scientific Research Applications
Chemical Synthesis
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride and its derivatives are often involved in chemical synthesis. A method describes the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential for generating novel chemical structures with significant bioactivity. This process showcases the role of such compounds in creating substances with potential anti-inflammatory and anti-cancer activities (Kaping et al., 2016). Similarly, another study focused on synthesizing and characterizing new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, revealing their potential in vitro cytotoxicity against specific cancer cells, which underscores the importance of these compounds in medicinal chemistry (Hassan et al., 2014).
Material Science and Polymer Modification
In the realm of material science and polymer modification, the compound and its derivatives have been utilized for the functional modification of polymers. A study demonstrates the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including derivatives of this compound. These modified polymers showcased enhanced swelling properties and thermal stability, indicating their potential applications in medical fields due to their promising biological activities (Aly & El-Mohdy, 2015).
Bioactivity and Pharmacological Potential
Several studies have elucidated the bioactivity and pharmacological potential of this compound derivatives. For instance, research into pyrazoline derivatives showcases their significant therapeutic activities and highlights the biological and pharmacological importance of these compounds, especially in the development of new substances with potential interaction with various biological targets (Dangar et al., 2014). Another study emphasizes the synthesis and bioactivity of certain pyrazoline compounds, noting their antioxidant, antibacterial, and toxicity properties, which further underlines the compound's relevance in pharmacological research (Khotimah et al., 2018).
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9;/h2-6H,1H3,(H3,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRIPOUUDUXBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NN2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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